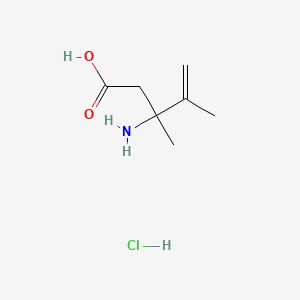

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride

描述

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride is a chiral amino acid derivative characterized by a branched alkene backbone and a hydrochloride salt moiety. Its molecular structure includes a pent-4-enoic acid framework with methyl substituents at the 3- and 4-positions and an amino group at the 3-position. The racemic (±) form indicates equal proportions of enantiomers, which may influence its physicochemical and biological properties.

属性

IUPAC Name |

3-amino-3,4-dimethylpent-4-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5(2)7(3,8)4-6(9)10;/h1,4,8H2,2-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJVTXHYABCDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反应分析

Types of Reactions

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

科学研究应用

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride has several scientific research applications:

Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: Studied for its potential role in molecular recognition and hydrogen bonding interactions.

Industry: Utilized in the synthesis of complex carbohydrates and supramolecular chemistry.

作用机制

The mechanism of action of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form intermolecular hydrogen bonds, which play a crucial role in its biological activity. The compound’s effects are mediated through its ability to participate in molecular recognition processes and its potential to influence prebiotic chemical evolution.

相似化合物的比较

To contextualize the unique attributes of (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues

Key Observations :

- Backbone Complexity : Unlike the linear aliphatic structure of the target compound, Nystatin A features a macrocyclic polyene system, enabling membrane-targeting biological activity . The bistriazole analogue (from ) emphasizes rigidity and nitrogen-rich motifs, critical for energetic applications .

- Functional Groups: The hydrochloride salt in the target compound enhances solubility in polar solvents compared to neutral amino acids. In contrast, the nitroamino group in the bistriazole derivative contributes to explosive sensitivity and detonation velocity .

- Stereochemical Impact : The racemic nature of the target compound may limit enantioselective applications, whereas Nystatin A’s stereospecific sugar moiety is essential for its antifungal efficacy .

生物活性

(+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride is an amino acid derivative that has gained attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 145.20 g/mol. It features a branched structure that contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- NMDA Receptor Modulation : Similar to acamprosate, it is believed to act as an antagonist at the NMDA receptor, which is implicated in various neurological disorders. This action may help modulate excitatory neurotransmission and reduce neurotoxicity associated with excessive glutamate signaling .

- SHP1 Activation : The compound has been studied as a potential activator of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 plays a crucial role in regulating signaling pathways involved in cancer cell proliferation and survival. Activation of SHP1 can lead to decreased phosphorylation of key signaling molecules such as STAT3 and ERK, thereby inhibiting tumor growth .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

| Activity | IC50 (μM) | Effect |

|---|---|---|

| SHP1 Activation | 1.65 - 5.51 | Inhibits cancer cell proliferation |

| NMDA Receptor Antagonism | N/A | Modulates excitatory neurotransmission |

| Anti-inflammatory Effects | N/A | Reduces inflammation via SHP1 activation |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cancer Research : A study demonstrated that compounds activating SHP1 showed significant anti-tumor effects against leukemia and lung cancer cell lines with IC50 values ranging from 1.65 to 5.51 μM. This indicates a promising therapeutic potential for targeting SHP1 in cancer treatment .

- Neuropharmacology : The compound's potential as an NMDA receptor antagonist suggests its applicability in treating neurodegenerative disorders, psychiatric conditions, and anxiety disorders. Its ability to modulate glutamate signaling could provide neuroprotective effects .

- Inflammation Studies : Research indicates that activation of SHP1 can suppress inflammatory pathways, suggesting that this compound may have therapeutic applications in treating inflammation-mediated diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid hydrochloride, and how can enantiomeric purity be optimized?

- Methodology : The compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures. For example, chiral catalysts like Ru-BINAP complexes (commonly used for amino acid derivatives) can enhance enantiomeric excess (ee). Purification via recrystallization in ethanol/water mixtures or chiral column chromatography (e.g., using amylose-based columns) improves purity .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ninhydrin staining) and confirm ee via chiral HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use H/C NMR (DO or DMSO-d) to verify the enoic acid backbone and hydrochloride salt formation. IR spectroscopy can confirm carboxylate (1700–1750 cm) and amine (3100–3500 cm) functional groups .

- Physicochemical Analysis : Determine solubility in polar solvents (water, methanol) via gravimetric methods. Measure pKa using potentiometric titration and logP via shake-flask/HPLC methods .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound, particularly in receptor-binding assays?

- Methodology :

- Data Validation : Replicate assays under controlled conditions (e.g., pH 7.4 PBS buffer, 37°C) to minimize environmental variability. Use orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding affinities .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance. For dose-response inconsistencies, use Hill slope modeling to differentiate partial vs. full agonism .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes or receptors?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like GABA receptors (homology models based on PDB: 6UO8). Focus on the enoic acid moiety’s electrostatic compatibility with receptor binding pockets .

- QSAR Analysis : Train models with descriptors (e.g., molar refractivity, polar surface area) from existing analogs (e.g., Phenibut derivatives) to predict bioactivity .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.

- Degradation Pathway Analysis : Identify byproducts using high-resolution MS and propose mechanisms (e.g., hydrolysis of the enoic acid group) .

Data Presentation & Critical Analysis

Q. How should researchers present and interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodology :

- Cross-Validation : Compare NMR-derived solution-state structures with X-ray solid-state data. Discrepancies may arise from crystal packing effects or solvent interactions. Use Cambridge Structural Database (CSD) entries for benchmarking .

- Error Reporting : Quantify signal-to-noise ratios in spectra and refine crystallographic models with R-factors < 0.05 .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in cell-based assays?

- Methodology :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC/EC) using GraphPad Prism. Assess outliers via Grubbs’ test.

- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-phenylbutyric acid derivatives) to identify structure-toxicity trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。